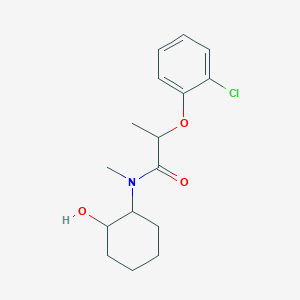![molecular formula C20H19N3O2 B5347097 3-[(2-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B5347097.png)
3-[(2-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one, also known as MI-773, is a small molecule inhibitor that has shown promising results in pre-clinical studies as a potential cancer therapeutic.
Wirkmechanismus
3-[(2-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one binds to the hydrophobic pocket of MDM2, preventing the interaction between MDM2 and p53. This leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the expression of MDMX, another negative regulator of p53, leading to further activation of p53.
Biochemical and Physiological Effects
This compound has been shown to induce the expression of p53 target genes, such as p21, Bax, and Noxa, leading to cell cycle arrest and apoptosis in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, potentially enhancing their efficacy. This compound has been well-tolerated in pre-clinical studies, with no significant toxicity observed.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(2-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one has several advantages for lab experiments, including its specificity for MDM2 and its ability to activate p53. However, this compound has limitations, including its poor solubility and bioavailability, which may limit its efficacy in vivo. Further research is needed to optimize the formulation and delivery of this compound for clinical use.
Zukünftige Richtungen
For 3-[(2-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one include the optimization of its formulation and delivery, the evaluation of its efficacy in clinical trials, and the identification of biomarkers that can predict patient response. This compound may also have potential applications in combination with other cancer therapies, such as chemotherapy and immunotherapy. Overall, this compound shows promise as a potential cancer therapeutic, and further research is needed to fully explore its therapeutic potential.
Synthesemethoden
3-[(2-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method involves the reaction of 2-methoxyaniline with 2-chloro-1-phenylethanone to obtain 3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one. This intermediate compound is then reacted with hydrazine hydrate to obtain 3-(2-methoxyphenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one, which is this compound.
Wissenschaftliche Forschungsanwendungen
3-[(2-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one has been extensively studied in pre-clinical models of cancer, including breast, lung, and hematologic malignancies. It has been shown to inhibit the activity of the p53-MDM2 interaction, leading to the stabilization and activation of p53, a tumor suppressor protein. This compound has also been shown to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
3-(2-methoxyanilino)-1-phenyl-6,7-dihydro-5H-indazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-25-18-13-6-5-10-15(18)21-20-19-16(11-7-12-17(19)24)23(22-20)14-8-3-2-4-9-14/h2-6,8-10,13H,7,11-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFBCFQSCDFQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NN(C3=C2C(=O)CCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5347018.png)
![1-[6-methyl-2-(methylamino)pyrimidin-4-yl]-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5347020.png)
![allyl 2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5347025.png)
![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1,5,6-trimethylpyridin-2(1H)-one](/img/structure/B5347027.png)
![methyl 4-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5347034.png)
![1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3-(hydroxymethyl)-3-piperidinol](/img/structure/B5347039.png)

![3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5347043.png)
![5-[5-nitro-2-(1-piperidinyl)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5347047.png)
![N-[1-(1-adamantyl)propyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B5347051.png)

![2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5347080.png)
![(1R*,2R*,6S*,7S*)-4-[(2-methoxy-3-pyridinyl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5347086.png)
![6-ethyl-N-{[5-(2-furyl)isoxazol-3-yl]methyl}-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5347088.png)